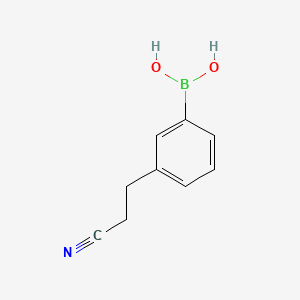

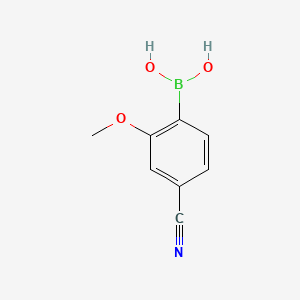

(4-Cyano-2-methoxyphenyl)boronic acid

Overview

Description

(4-Cyano-2-methoxyphenyl)boronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 176.97 .

Synthesis Analysis

Boronic acids, including (4-Cyano-2-methoxyphenyl)boronic acid, are commonly used as building blocks and synthetic intermediates . The synthesis of this compound involves various reactions, including the Suzuki-Miyaura cross-coupling and the Passerini-type three-component coupling reaction .

Molecular Structure Analysis

The empirical formula of (4-Cyano-2-methoxyphenyl)boronic acid is C8H8BNO3 . The InChI code is 1S/C8H8BNO3/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,11-12H,1H3 .

Chemical Reactions Analysis

(4-Cyano-2-methoxyphenyl)boronic acid is involved in various chemical reactions. For instance, it participates in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties . It also plays a role in the palladium-catalyzed Suzuki-Miyaura cross-coupling in water .

Physical And Chemical Properties Analysis

(4-Cyano-2-methoxyphenyl)boronic acid is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C . .

Scientific Research Applications

Fluorescence Quenching Studies : Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid have been studied for their fluorescence quenching properties in alcohols. This study is significant for understanding the conformational changes in the ground state of the solutes due to intermolecular and intramolecular hydrogen bonding in alcohol environments (Geethanjali et al., 2015).

Complex Formation with Aryloxorhodium : The reaction of (4-methoxyphenyl)boronic acid with an aryloxorhodium complex leads to the formation of cationic rhodium complexes with new tetraarylpentaborates. This research provides insights into the chemical properties and structure of these complexes (Nishihara et al., 2002).

Protecting Group for Boronic Acids : A novel boronic acid protecting group, MPMP-diol, has been developed for 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol. This study is relevant for the protection and deprotection of boronic acids under mild conditions (Yan et al., 2005).

Cyanoformazanate Boron Difluoride Dyes : The synthesis of a series of 3-cyanoformazanate boron difluoride dyes, including phenyl, 4-methoxyphenyl, and 4-cyanophenyl N-substituted derivatives, demonstrates the tunable, substituent-dependent properties of these compounds (Barbon et al., 2014).

Biological Activity and Structure Studies : Two new derivatives of {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids have been synthesized to explore their multifunctional compound structure, which is significant for applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).

Mechanism of Action

Target of Action

The primary target of (4-Cyano-2-methoxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound acts as an organoboron reagent, which is a key component in this reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd-C bond . Transmetalation, on the other hand, involves the transfer of the organoboron group (from the compound) to palladium .

Biochemical Pathways

The compound plays a crucial role in the Suzuki-Miyaura cross-coupling pathway . This pathway allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The compound’s boron group is transferred to palladium during the transmetalation step, leading to the formation of a new carbon-carbon bond .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, due to its mild and functional group tolerant reaction conditions .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is typically performed under an inert atmosphere . Additionally, the reaction conditions, such as temperature and the presence of a base, can also affect the compound’s action .

Safety and Hazards

properties

IUPAC Name |

(4-cyano-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO3/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUBWDNQHCIXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C#N)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681548 | |

| Record name | (4-Cyano-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Cyano-2-methoxyphenyl)boronic acid | |

CAS RN |

1256345-67-1 | |

| Record name | B-(4-Cyano-2-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Cyano-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S)-3-fluorooxolan-3-yl]methanol](/img/structure/B571984.png)

![2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B571985.png)